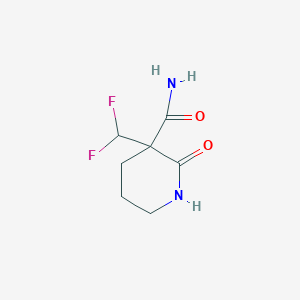

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

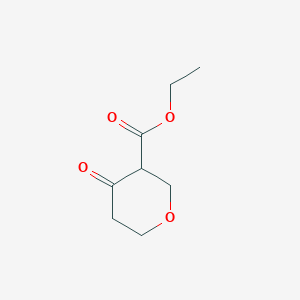

Molecular Structure Analysis

The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis

The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .科学的研究の応用

Synthesis and Structural Analysis

The chemical synthesis and structural characterization of compounds related to "3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide" are pivotal in understanding their chemical behavior and potential applications. For instance, research on "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)" presents a novel approach to synthesizing HIOC, a potent activator of the TrkB receptor, highlighting the significance of oxopiperidine carboxamides in therapeutic contexts (Setterholm et al., 2015). Similarly, the synthesis and crystal structure analysis of two diflunisal carboxamides provide insights into the structural aspects that influence their stability and interactions, underpinning the importance of carboxamide derivatives in drug design and development (Zhong et al., 2010).

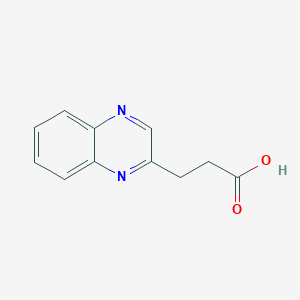

Catalysis and Reaction Mechanisms

Exploring the catalytic roles and reaction mechanisms involving carboxamide derivatives, research on "3-Trifluoroacetyl-quinolin-2(1H)-ones as Carbonyl and Acid Surrogates" demonstrates the utility of these compounds in synthesizing α-trifluoromethyl α-amino acids, showcasing the application of carboxamide derivatives in creating complex organic molecules with potential biological activities (Madhu et al., 2022).

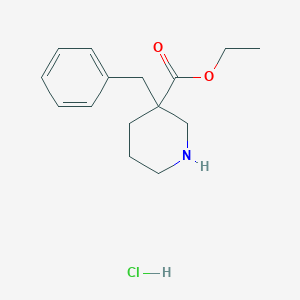

Drug Design and Pharmaceutical Applications

In the realm of pharmaceutical research, the development of bicyclic piperazine mimetics of the peptide β-turn, assembled via the Castagnoli-Cushman Reaction, illustrates the potential of oxopiperidine carboxamides in mimicking biological structures and functions. This research highlights the applications of these compounds in drug design, offering a pathway to novel therapeutics (Usmanova et al., 2018).

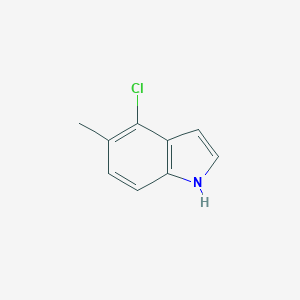

Antifungal and Antimicrobial Activities

The exploration of antifungal activities by novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates the potential of difluoromethyl carboxamide derivatives in addressing plant pathogenic fungi. This research not only reveals the antifungal properties of these compounds but also contributes to the development of agricultural fungicides, showcasing the broader applications of carboxamide derivatives beyond the pharmaceutical industry (Du et al., 2015).

作用機序

Target of Action

A structurally similar compound, fluxapyroxad, is known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

Fluxapyroxad, a compound with a similar structure, inhibits succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition results in the prevention of spore germination, germ tube growth, and mycelial growth within the target species .

Biochemical Pathways

The inhibition of succinate dehydrogenase by similar compounds affects the citric acid cycle and the electron transport chain . These pathways are crucial for energy production in cells. Inhibition of these pathways can lead to energy depletion in cells, affecting their growth and proliferation.

Pharmacokinetics

The presence of fluorine in the molecule could potentially enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency . These properties could influence the bioavailability of the compound.

Result of Action

The inhibition of succinate dehydrogenase by similar compounds can lead to energy depletion in cells, affecting their growth and proliferation .

将来の方向性

特性

IUPAC Name |

3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGSVZPNDIXPOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)(C(F)F)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560980 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

CAS RN |

126309-11-3 |

Source

|

| Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。